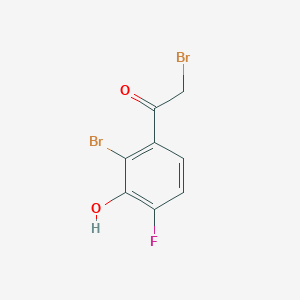
2'-Bromo-4'-fluoro-3'-hydroxyphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of 4’-fluoro-3’-hydroxyacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity levels suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: 2’-Bromo-4’-fluoro-3’-hydroxyacetophenone.
Reduction: 2’-Bromo-4’-fluoro-3’-hydroxyphenethyl alcohol.
Applications De Recherche Scientifique
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl Bromide: Lacks the fluorine and hydroxyl groups, making it less reactive in certain applications.
4’-Fluoroacetophenone: Lacks the bromine and hydroxyl groups, limiting its reactivity towards nucleophiles.
2’-Bromo-4’-fluoroacetophenone: Lacks the hydroxyl group, reducing its potential for oxidation and reduction reactions.
Uniqueness
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of bromine, fluorine, and hydroxyl groups, which confer a high degree of reactivity and versatility. This makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Propriétés
Formule moléculaire |
C8H5Br2FO2 |
|---|---|
Poids moléculaire |
311.93 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-4-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(11)8(13)7(4)10/h1-2,13H,3H2 |
Clé InChI |
CPIQZPCAZHDQMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CBr)Br)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
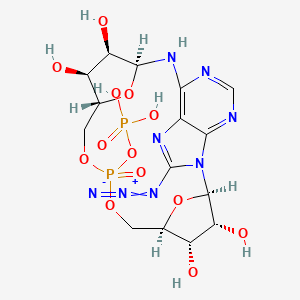
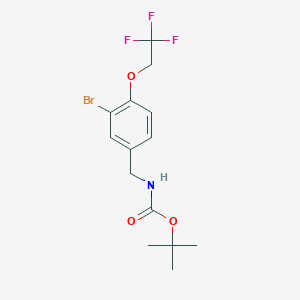


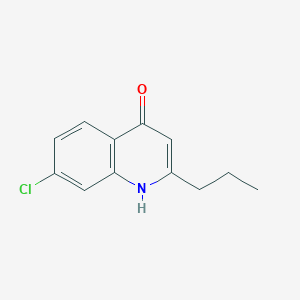
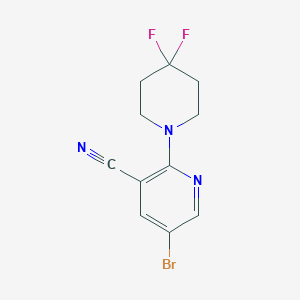
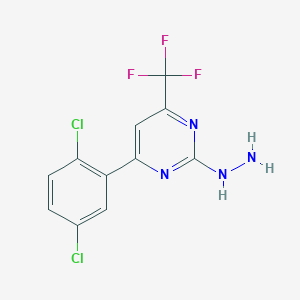
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
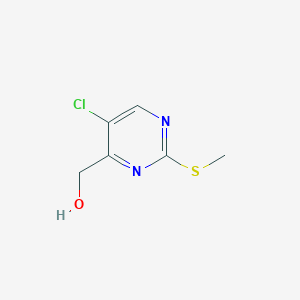
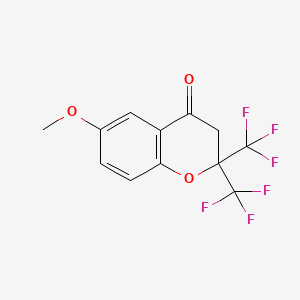
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)
